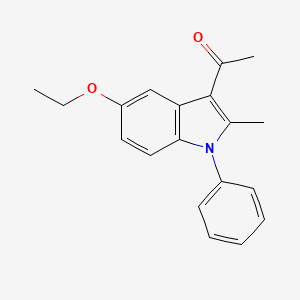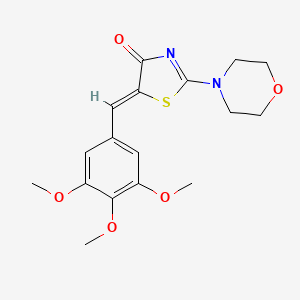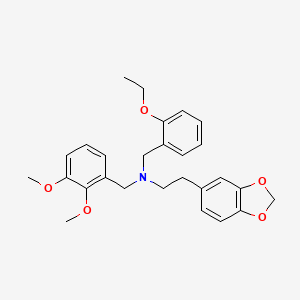![molecular formula C19H17N3O3 B11613868 5'-Acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B11613868.png)
5'-Acetyl-2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyran ring precursor under controlled conditions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5’-Acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the specific reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5’-Acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5’-Acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-({4,5-dihydroxy-3-oxo-6-[(phosphonooxy)methyl]tetrahydro-2H-pyran-2-yl}amino)hexanoic acid
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets 5’-Acetyl-2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carbonitrile apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C19H17N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
5'-acetyl-2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carbonitrile |
InChI |
InChI=1S/C19H17N3O3/c1-4-9-22-15-8-6-5-7-13(15)19(18(22)24)14(10-20)17(21)25-12(3)16(19)11(2)23/h4-8H,1,9,21H2,2-3H3 |
Clave InChI |
WTIWADQMHLYONZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11613790.png)
![(4E)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11613796.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-{3-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613799.png)
![N-(5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B11613800.png)
![14-ethylsulfanyl-6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B11613811.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11613839.png)
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613845.png)


![N-benzyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11613876.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11613883.png)
![2-{(E)-2-[4-(acetyloxy)-2-bromo-5-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11613886.png)
![ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate](/img/structure/B11613891.png)
